Cas no 154242-19-0 ((2-nitroethenyl)cyclopropane)
(2-nitroethenyl)cyclopropane Chemical and Physical Properties
Names and Identifiers
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- (2-nitroethenyl)cyclopropane
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- Inchi: 1S/C5H7NO2/c7-6(8)4-3-5-1-2-5/h3-5H,1-2H2/b4-3+
- InChI Key: IPCAGMYVDOFLFU-ONEGZZNKSA-N
- SMILES: C1(/C=C/[N+]([O-])=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
(2-nitroethenyl)cyclopropane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR019T62-500mg |
(2-nitroethenyl)cyclopropane |
154242-19-0 | 95% | 500mg |
$395.00 | 2025-02-08 | |
| Aaron | AR019T62-1g |
(2-nitroethenyl)cyclopropane |
154242-19-0 | 95% | 1g |
$498.00 | 2025-02-08 | |
| Aaron | AR019T62-250mg |
(2-nitroethenyl)cyclopropane |
154242-19-0 | 95% | 250mg |
$259.00 | 2025-02-08 | |
| Aaron | AR019T62-5g |
(2-nitroethenyl)cyclopropane |
154242-19-0 | 95% | 5g |
$1444.00 | 2025-02-08 | |
| Aaron | AR019T62-2.5g |
(2-nitroethenyl)cyclopropane |
154242-19-0 | 95% | 2.5g |
$855.00 | 2025-02-08 | |
| Enamine | EN300-93598-0.05g |
(2-nitroethenyl)cyclopropane |
154242-19-0 | 0.05g |
$155.0 | 2023-09-01 | ||
| Enamine | EN300-93598-0.1g |
(2-nitroethenyl)cyclopropane |
154242-19-0 | 0.1g |
$232.0 | 2023-09-01 | ||
| Enamine | EN300-93598-0.25g |
(2-nitroethenyl)cyclopropane |
154242-19-0 | 0.25g |
$331.0 | 2023-09-01 | ||
| Enamine | EN300-93598-0.5g |
(2-nitroethenyl)cyclopropane |
154242-19-0 | 0.5g |
$524.0 | 2023-09-01 | ||
| Enamine | EN300-93598-1g |
(2-nitroethenyl)cyclopropane |
154242-19-0 | 1g |
$671.0 | 2023-09-01 |
(2-nitroethenyl)cyclopropane Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on (2-nitroethenyl)cyclopropane
Compound CAS No. 154242-19-0: (2-Nitroethenyl)cyclopropane
The compound with CAS No. 154242-19-0, commonly referred to as (2-nitroethenyl)cyclopropane, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclopropane ring with a nitroethenyl group. The cyclopropane moiety is known for its strained ring structure, which imparts unusual reactivity and stability to the molecule. The nitroethenyl group, on the other hand, introduces additional functional complexity, making this compound a versatile building block for various chemical reactions and applications.
Recent studies have highlighted the potential of (2-nitroethenyl)cyclopropane in the development of advanced materials, particularly in the realm of polymer science. Researchers have explored its ability to undergo controlled polymerization under specific conditions, leading to the formation of high-performance polymers with tailored mechanical and thermal properties. These polymers have shown promise in applications such as lightweight composites, high-temperature resistant coatings, and flexible electronics.
In addition to its material science applications, (2-nitroethenyl)cyclopropane has also been investigated for its role in medicinal chemistry. The compound's unique reactivity has been leveraged in the synthesis of bioactive molecules, including potential drug candidates. For instance, studies have demonstrated that this compound can serve as an intermediate in the synthesis of complex natural products and pharmacophores with intricate stereochemistry.
The synthesis of (2-nitroethenyl)cyclopropane typically involves a combination of traditional organic chemistry techniques and modern catalytic methods. One common approach involves the cycloaddition reaction between a nitroalkene and a strained alkene precursor, followed by subsequent functionalization steps to introduce the nitroethenyl group. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically enriched versions of this compound, which are highly valuable for chiral recognition studies and asymmetric catalysis.
From an environmental standpoint, (2-nitroethenyl)cyclopropane exhibits moderate stability under standard conditions. However, its degradation pathways under various environmental conditions remain an active area of research. Understanding these pathways is crucial for assessing the compound's environmental impact and developing strategies for its safe disposal or recycling.
In conclusion, (2-nitroethenyl)cyclopropane (CAS No. 154242-19-0) is a multifaceted compound with significant potential across diverse scientific disciplines. Its unique structure, reactivity, and functional versatility make it an invaluable tool for researchers in organic chemistry, materials science, and medicinal chemistry. As ongoing studies continue to uncover new applications and insights into this compound's properties, it is poised to play an increasingly important role in both academic research and industrial innovation.
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